molecular formula C11H10ClN3 B2381996 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine CAS No. 866733-92-8

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine

Cat. No.: B2381996
CAS No.: 866733-92-8
M. Wt: 219.67
InChI Key: LSMXFIQZRFSQBH-UHFFFAOYSA-N
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Description

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine is a substituted aniline compound It is characterized by the presence of a chlorine atom at the 4-position of the benzene ring and a pyridinyl group attached to the nitrogen atom at the 1-position

Scientific Research Applications

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine typically involves the reaction of 4-chloro-1,2-diaminobenzene with pyridine derivatives under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1,2-diaminobenzene: Lacks the pyridinyl group but shares the chloro and diamine functionalities.

    4-pyridinyl-1,2-diaminobenzene: Similar structure but without the chlorine atom.

    4-chloro-1-N-pyridin-2-ylbenzene-1,2-diamine: Similar but with the pyridinyl group at a different position.

Uniqueness

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine is unique due to the specific positioning of the chlorine and pyridinyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMXFIQZRFSQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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